Cefazedone Impurity 10 is a significant byproduct in the synthesis of Cefazedone, a cephalosporin antibiotic. This impurity is critical for pharmaceutical research, particularly in quality control, method validation, and stability studies. Understanding its properties and implications is essential for ensuring the safety and efficacy of antibiotic formulations.
Cefazedone Impurity 10 arises during the chemical synthesis of Cefazedone, which involves various reaction pathways and conditions. The primary precursor for Cefazedone synthesis is 7-aminocephalosporanic acid, which undergoes acylation and other chemical transformations.
Cefazedone Impurity 10 is classified as a pharmaceutical impurity. Its presence is monitored to comply with regulatory standards in drug manufacturing, ensuring that impurities remain within acceptable limits to avoid adverse effects in therapeutic applications.
The synthesis of Cefazedone and its impurities, including Impurity 10, typically involves several steps:
Cefazedone Impurity 10 has a complex molecular structure characteristic of cephalosporin derivatives. Its specific structure includes multiple functional groups that influence its chemical behavior and interactions.
While detailed structural data specific to Cefazedone Impurity 10 is limited in the available literature, it shares similarities with other cephalosporin structures, typically featuring a β-lactam ring and various side chains that contribute to its pharmacological properties.
Cefazedone Impurity 10 can participate in several chemical reactions:
Understanding the reactivity of Cefazedone Impurity 10 is crucial for assessing its stability and potential effects when incorporated into pharmaceutical formulations.
Relevant analyses often include high-performance liquid chromatography to monitor purity levels and identify impurities during synthesis .
Cefazedone Impurity 10 has several applications in scientific research:
Cefazedone Impurity 10 is defined by the molecular formula C₁₀H₁₂N₂O₅S and a precise molecular weight of 272.28 g/mol [1] [3] [5]. This formula distinguishes it from the parent drug (cefazedone, C₁₉H₁₇N₇O₆S₂) by the absence of the thiadiazole-thiol side chain. The compound’s elemental composition reflects its origin as a β-lactam core structure derived from 7-aminocephalosporanic acid (7-ACA) intermediates, with key modifications at the C-3 position [5] [10].
Table 1: Atomic Composition of Cefazedone Impurity 10
Element | Count | Atomic Contribution (g/mol) |
---|---|---|
Carbon (C) | 10 | 120.10 |
Hydrogen (H) | 12 | 12.12 |
Nitrogen (N) | 2 | 28.02 |
Oxygen (O) | 5 | 80.00 |
Sulfur (S) | 1 | 32.06 |
Total | 272.28 |
The systematic IUPAC name for this impurity is:(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid [3] [5] [9]. The designation (6R,7R) confirms the cis configuration at the chiral centers C-6 and C-7, which is critical for β-lactam ring stability and biological activity. The bicyclic core consists of a β-lactam ring fused to a dihydrothiazine ring (positions 5–6), while the C-3 substituent is an acetoxymethyl group (–CH₂OC(O)CH₃). This structure is also recognized as a Δ³-7-ACA derivative or a double-bond displacement impurity, indicating unsaturation between C-3 and C-4 [5] [10].
NMR Spectroscopy:¹H and ¹³C NMR are pivotal for confirming the impurity’s structure. Key signals include:
FT-IR Spectroscopy:Characteristic absorptions include:
LC-MS/MS Analysis:In electrospray ionization (ESI) positive mode, the protonated molecule *[M+H]⁺ at m/z 273.1 fragments via:
Table 2: Spectroscopic Methods for Characterizing Cefazedone Impurity 10
Technique | Key Parameters | Application |
---|---|---|
NMR | ¹H (500 MHz), ¹³C (125 MHz), D₂O/DMSO-d₆ | Stereochemistry and bond connectivity |
FT-IR | ATR mode, 400–4,000 cm⁻¹ | Functional group identification |
LC-MS/MS | ESI+, MRM transitions: 273→213, 273→174 | Trace quantification and fragmentation |
UHPLC | C18 column, 0.15% HCOOH/H₂O–CH₃CN gradient | Separation from parent drug |
Cefazedone Impurity 10 is structurally distinct from the parent drug cefazedone:
Table 3: Structural Comparison with Cefazedone
Feature | Cefazedone Impurity 10 | Cefazedone (Parent) |
---|---|---|
Molecular Formula | C₁₀H₁₂N₂O₅S | C₁₉H₁₇N₇O₆S₂ |
Molecular Weight | 272.28 g/mol | 527.52 g/mol |
C-7 Substituent | -NH₂ | -NHC(O)CH₂S-1,3,4-thiadiazol-2-yl |
C-3′ Substituent | -CH₂OC(O)CH₃ | -CH₂S-pyridin-4-yl |
Biological Activity | Negligible antibiotic activity | Broad-spectrum antibacterial activity |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1